molecular formula C12H18O B14492499 6-Butylbicyclo[3.2.1]oct-6-en-8-one CAS No. 62991-64-4

6-Butylbicyclo[3.2.1]oct-6-en-8-one

Cat. No.: B14492499
CAS No.: 62991-64-4
M. Wt: 178.27 g/mol
InChI Key: WUAQGCZAVLTUNK-UHFFFAOYSA-N
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Description

6-Butylbicyclo[321]oct-6-en-8-one is a bicyclic compound characterized by its unique structure, which includes a butyl group attached to a bicyclo[321]octane framework with an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butylbicyclo[3.2.1]oct-6-en-8-one typically involves the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the bicyclo[3.2.1]octane framework.

    Functional Group Introduction:

    Butyl Group Addition: The butyl group is introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and functionalization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Butylbicyclo[3.2.1]oct-6-en-8-one undergoes various types of chemical reactions, including:

    Oxidation: The enone group can be further oxidized to form diketones.

    Reduction: Reduction of the enone group can yield alcohols.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides and strong bases.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted bicyclo[3.2.1]octane derivatives.

Scientific Research Applications

6-Butylbicyclo[3.2.1]oct-6-en-8-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Butylbicyclo[3.2.1]oct-6-en-8-one involves its interaction with various molecular targets, including enzymes and receptors. The enone functional group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-6-en-8-one: Lacks the butyl group but shares the bicyclic framework and enone functional group.

    8-Oxabicyclo[3.2.1]oct-6-en-3-one: Contains an oxygen atom in the bicyclic framework, leading to different reactivity.

Uniqueness

6-Butylbicyclo[3.2.1]oct-6-en-8-one is unique due to the presence of the butyl group, which influences its chemical reactivity and potential applications. The combination of the bicyclic framework and the enone functional group provides a versatile platform for various chemical transformations.

Properties

CAS No.

62991-64-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

6-butylbicyclo[3.2.1]oct-6-en-8-one

InChI

InChI=1S/C12H18O/c1-2-3-5-9-8-10-6-4-7-11(9)12(10)13/h8,10-11H,2-7H2,1H3

InChI Key

WUAQGCZAVLTUNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2CCCC1C2=O

Origin of Product

United States

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